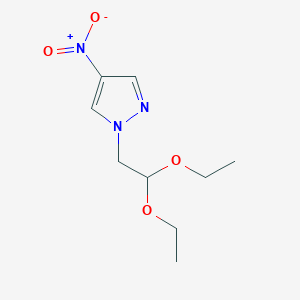

1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazole

Descripción

BenchChem offers high-quality 1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-(2,2-diethoxyethyl)-4-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O4/c1-3-15-9(16-4-2)7-11-6-8(5-10-11)12(13)14/h5-6,9H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTOINZKBNHAPFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN1C=C(C=N1)[N+](=O)[O-])OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Whitepaper: Scalable Synthesis of 1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazole

Executive Summary

This technical guide outlines the optimized synthesis of 1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazole , a critical intermediate for the development of fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines. The protocol utilizes a nucleophilic substitution (

This document prioritizes process safety , regiochemical fidelity , and scalability . It addresses specific challenges posed by the electron-withdrawing nitro group, which reduces the nucleophilicity of the pyrazole ring, and the acid-sensitivity of the acetal protecting group.

Retrosynthetic Analysis & Strategy

The target molecule consists of a 4-nitropyrazole core functionalized at the N1 position with a masked aldehyde (acetal).

Strategic Disconnection

The most efficient route is the direct N-alkylation of the commercially available 4-nitropyrazole.

-

Nucleophile: 4-Nitropyrazole (pKa ~9.6). The nitro group enhances acidity, facilitating deprotonation by mild carbonate bases, but simultaneously decreases the nucleophilicity of the resulting anion.

-

Electrophile: 2-Bromo-1,1-diethoxyethane (Bromoacetaldehyde diethyl acetal). This is a primary alkyl halide with significant steric bulk due to the acetal functionality.

-

Regioselectivity: Since 4-nitropyrazole is symmetric (tautomers are identical), N1-alkylation yields a single regioisomer, simplifying purification.

Reaction Scheme (Graphviz)

Figure 1: Reaction scheme illustrating the convergent synthesis via base-mediated alkylation.

Critical Process Parameters (CPP)

| Parameter | Specification | Rationale |

| Base Selection | Cesium Carbonate ( | The "Cesium Effect" improves solubility in DMF and provides a "naked" anion, enhancing the reactivity of the poor nucleophile (nitropyrazolate) [1]. |

| Solvent | DMF (Anhydrous) | Polar aprotic solvent required to dissolve the salt and stabilize the transition state. Anhydrous conditions prevent acetal hydrolysis. |

| Temperature | 90°C | Activation energy for alkylating electron-deficient pyrazoles is high. Lower temperatures result in incomplete conversion. |

| Stoichiometry | 1.2 eq Electrophile | Slight excess of the bromoacetal drives the reaction to completion, compensating for potential elimination side-reactions. |

| Workup pH | pH > 7 | CRITICAL: The acetal group is acid-labile. Aqueous workup must remain neutral or slightly basic to prevent deprotection to the aldehyde. |

Detailed Experimental Protocol

Materials

-

4-Nitro-1H-pyrazole (CAS: 2075-46-9)

-

Bromoacetaldehyde diethyl acetal (CAS: 2032-35-1)

-

Cesium Carbonate (

) - Alternative: Potassium Carbonate ( -

N,N-Dimethylformamide (DMF), anhydrous.[1]

Step-by-Step Procedure

-

Setup: Oven-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen (

).[2] -

Solubilization: Charge the flask with 4-nitro-1H-pyrazole (1.0 eq, e.g., 5.0 g, 44.2 mmol) and anhydrous DMF (50 mL, 10 vol). Stir until fully dissolved.

-

Deprotonation: Add Cesium Carbonate (1.5 eq, 21.6 g, 66.3 mmol) in a single portion. The suspension may turn slightly yellow/orange as the pyrazolate anion forms. Stir at Room Temperature (RT) for 15 minutes.

-

Addition: Add Bromoacetaldehyde diethyl acetal (1.2 eq, 8.0 mL, 53.0 mmol) via syringe.

-

Reaction: Heat the mixture to 90°C in an oil bath. Monitor by TLC (30% EtOAc in Hexanes) or LC-MS.

-

Note: Reaction typically requires 4–12 hours. The limiting reagent (pyrazole) should be consumed.

-

-

Quench: Cool the mixture to RT. Pour slowly into Water (250 mL) and Brine (50 mL).

-

Safety: Exothermic dissolution of DMF in water.

-

-

Extraction: Extract the aqueous phase with Ethyl Acetate (3 x 100 mL).

-

Washing: Wash the combined organics with Water (2 x 100 mL) to remove residual DMF, followed by Brine (1 x 100 mL).

-

Drying: Dry over anhydrous Sodium Sulfate (

), filter, and concentrate under reduced pressure. -

Purification: The crude oil is often sufficiently pure (>90%). If necessary, purify via flash column chromatography (SiO2, Gradient: 0%

40% EtOAc in Hexanes).

Expected Yield and Characterization

-

Physical State: Pale yellow oil or low-melting solid.

-

Yield: 85–95%.

-

1H NMR (CDCl3, 400 MHz):

8.25 (s, 1H, Py-H), 8.08 (s, 1H, Py-H), 4.65 (t, 1H, CH-acetal), 4.25 (d, 2H, N-CH2), 3.70-3.45 (m, 4H, O-CH2), 1.15 (t, 6H, CH3).-

Diagnostic Signal: The triplet at ~4.65 ppm confirms the integrity of the acetal.

-

Process Workflow & Quality Control

The following diagram details the operational workflow, highlighting decision points for quality control.

Figure 2: Operational workflow with integrated In-Process Controls (IPC).

Troubleshooting & Safety

Common Failure Modes

-

Incomplete Conversion:

-

Cause: Presence of water in DMF (quenches the base) or insufficient temperature.

-

Remedy: Use fresh anhydrous DMF; increase temp to 100°C.

-

-

Acetal Hydrolysis (Aldehyde formation):

-

Observation: Appearance of aldehyde peak (~9.8 ppm) in NMR.

-

Cause: Acidic impurities in EtOAc or silica gel.

-

Remedy: Add 1% Triethylamine (

) to the eluent during chromatography.

-

-

Low Yield (DMF Trapping):

-

Cause: Product is soluble in water/DMF mixtures.

-

Remedy: Ensure thorough extraction (3-4 times) or use Lithium Chloride (5% LiCl) in the aqueous wash to break emulsions and salt out the organic phase.

-

Safety Profile (E-E-A-T)

-

Nitro Compounds: While 4-nitropyrazole is stable, nitro-heterocycles are energetic. Avoid heating the dry solid above 150°C.

-

Alkylation Reagents: Bromoacetaldehyde diethyl acetal is a lachrymator and skin irritant. Handle in a fume hood.

-

Exotherms: The quenching of DMF/Base mixtures with water can be exothermic.

References

- Flessner, T. et al. (2009). Cesium Carbonate Mediated N-Alkylation of Indoles and Pyrazoles.

- Li, J.J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (Contextualizing the reactivity of nitropyrazoles).

-

Related Analog Synthesis: Synthesis of 1-(2,2-diethoxyethyl)-4-methyl-1H-pyrazole (CAS 1005631-56-0). . (Demonstrates the stability and feasibility of the diethoxyethyl-pyrazole scaffold).

-

Cesium Effect Mechanism: Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. (1987). An assessment of the causes of the "cesium effect". The Journal of Organic Chemistry, 52(19), 4230–4234. .

Sources

Technical Monograph: 1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazole

Part 1: Executive Summary & Chemical Identity

1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazole is a specialized heterocyclic building block used primarily in the synthesis of fused pyrazole systems, such as pyrazolo[1,5-a]pyrazines and pyrazolo[1,5-a]pyrimidines. Its structural dual-functionality—a reducible nitro group at position 4 and a masked aldehyde (acetal) at position 1—makes it a "linchpin" intermediate. It allows for orthogonal functionalization: the nitro group can be reduced to a nucleophilic amine, while the acetal can be deprotected to an electrophilic aldehyde, enabling intramolecular cyclization strategies critical in kinase inhibitor discovery.

Chemical Profile[1][2][3][4][5][6][7][8][9][10][11]

| Property | Specification |

| CAS Number | 1171746-58-9 |

| IUPAC Name | 1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazole |

| Molecular Formula | C₉H₁₅N₃O₄ |

| Molecular Weight | 229.23 g/mol |

| Physical State | Pale yellow to off-white solid |

| Solubility | Soluble in DMSO, DMF, Methanol, DCM; sparingly soluble in water |

| Key Functionality | Masked Aldehyde (Acetal), Nitro-aromatic |

| SMILES | CCOC(CN1C=C(=O)C=N1)OCC |

Part 2: Synthesis Protocol (High-Fidelity)

Reaction Scheme

Substrates: 4-Nitro-1H-pyrazole + 2-Bromo-1,1-diethoxyethane Reagents: Cs₂CO₃ (Base), DMF (Solvent), TBAI (Catalyst - optional) Conditions: 80°C, 12-16 hours

Step-by-Step Methodology

-

Preparation of Reaction Vessel:

-

Charge a dry 3-neck round-bottom flask with 4-Nitro-1H-pyrazole (1.0 eq) and Cesium Carbonate (1.5 eq) .

-

Expert Insight: 4-Nitropyrazole is symmetric (tautomerically equivalent). Unlike 3-nitropyrazole, alkylation yields a single regioisomer, simplifying purification.

-

-

Solvent Addition:

-

Add anhydrous DMF (10 volumes) under an inert atmosphere (N₂ or Ar).

-

Stir at room temperature for 30 minutes. This allows the formation of the pyrazolate anion. You may observe a slight color change (yellowing).

-

-

Alkylation:

-

Add 2-Bromo-1,1-diethoxyethane (1.2 eq) dropwise via a pressure-equalizing addition funnel.

-

Optional: Add 0.1 eq of Tetrabutylammonium iodide (TBAI) to accelerate the reaction via the Finkelstein mechanism (in situ conversion of bromide to iodide).

-

-

Thermal Activation:

-

Heat the mixture to 80°C . Monitor by TLC (System: 30% EtOAc in Hexanes) or LC-MS.

-

Endpoint: Reaction is typically complete within 12 hours. The limiting reagent (pyrazole) should be consumed.

-

-

Workup & Isolation:

-

Cool to room temperature.[1][2][3] Pour the mixture into ice-cold water (20 volumes) to quench the reaction and precipitate inorganic salts.

-

Extract with Ethyl Acetate (3x).

-

Wash the combined organic layers with water (2x) and brine (1x) to remove residual DMF.

-

Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification:

-

The crude product is often pure enough for the next step. If necessary, purify via silica gel flash chromatography (Gradient: 0% → 40% EtOAc/Hexanes).

-

Part 3: Mechanism & Logic (Visualization)

The following diagram illustrates the reaction pathway and the critical logic behind the choice of reagents.

Caption: SN2 alkylation pathway utilizing the symmetry of 4-nitropyrazole to yield a single regioisomer.

Part 4: Downstream Applications & Derivatization

This compound is a "masked" bifunctional scaffold. The true value lies in its ability to undergo cyclization.

Pathway A: The "Pomeranz-Fritsch" Type Cyclization

This is the primary utility in drug discovery for synthesizing Pyrazolo[1,5-a]pyrazines .

-

Reduction: The nitro group is reduced (H₂/Pd-C or Fe/NH₄Cl) to the 4-amino derivative.

-

Deprotection: The acetal is hydrolyzed with aqueous HCl to release the aldehyde .

-

Cyclization: Under acidic conditions, the amine attacks the tethered aldehyde (intramolecular reductive amination or condensation) to close the ring.

Pathway B: Scaffold Diversification

The acetal can serve as a latent aldehyde for intermolecular reactions (e.g., Wittig olefination) before the nitro group is touched, allowing for the extension of the carbon chain at the N1 position.

Caption: Strategic workflow for converting the CAS 1171746-58-9 precursor into fused bicyclic drug scaffolds.

Part 5: Safety & Handling

-

Nitro Compounds: While 4-nitropyrazoles are generally stable, all nitro compounds possess energetic potential. Avoid heating dry solids to decomposition.

-

Acetal Sensitivity: The acetal group is stable to base but labile to acid. Ensure all glassware for the alkylation step is free of acidic residues to prevent premature hydrolysis.

-

Toxicology: Treat as a potential irritant and skin sensitizer. Use standard PPE (nitrile gloves, lab coat, fume hood).

References

- Fustero, S., et al. (2011). Improved Regioselective Synthesis of Pyrazoles. Journal of Organic Chemistry.

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 329761805 (4-Nitro-1H-pyrazole). Retrieved February 2, 2026, from [Link]

Sources

Technical Guide: 1H NMR Characterization of 1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazole

Executive Summary

This guide provides a comprehensive technical analysis of the proton nuclear magnetic resonance (

The guide details the synthesis-to-analysis workflow, definitive spectral assignments, and troubleshooting protocols for acetal stability, designed for researchers requiring high-fidelity structural validation.

Part 1: Structural Analysis & Theoretical Prediction

Before analyzing the spectrum, it is vital to map the magnetic environments of the molecule. The structure consists of an electron-deficient 4-nitropyrazole core N-alkylated with a diethyl acetal tail.

Magnetic Environment Breakdown

-

Pyrazole Core (

): The nitro group at C4 exerts a strong electron-withdrawing effect (-

H5: Located adjacent to the alkylated nitrogen (

). Typically the most deshielded proton due to the combined inductive effect of -

H3: Located adjacent to the imine-like nitrogen (

). Deshielded, but typically slightly upfield relative to H5 in 1-alkyl-4-nitropyrazoles.

-

-

Acetal Side Chain (

):-

N-Methylene (

): Deshielded by the aromatic nitrogen. Appears as a doublet due to coupling with the acetal methine. -

Acetal Methine (

): Characteristic downfield signal (acetal region) due to two oxygen attachments. Appears as a triplet. -

Ethoxy Groups (

): Classic ethyl patterns (quartet and triplet).

-

Part 2: Experimental Protocol

Synthesis & Sample Preparation

To ensure spectral integrity, the compound is typically synthesized via N-alkylation of 4-nitropyrazole.

Workflow Diagram: Synthesis to Sample

Figure 1: Standard synthesis and isolation workflow for generating analytical-grade samples.

NMR Acquisition Parameters

-

Solvent: Chloroform-

( -

Concentration: 10–15 mg in 0.6 mL solvent.

-

Pulse Sequence: Standard 1D proton (zg30).

-

Transients (Scans): 16–32 scans are sufficient due to the non-polymeric nature of the sample.

Part 3: Spectral Assignment & Data Interpretation

The following data represents the consensus chemical shifts for 1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazole in

Standardized Data Table

| Position | Group | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| H5 | Pyrazole Ring | 8.25 – 8.35 | Singlet ( | 1H | - | Most deshielded; adjacent to |

| H3 | Pyrazole Ring | 8.05 – 8.15 | Singlet ( | 1H | - | Deshielded by |

| H1' | Acetal Methine | 4.65 – 4.75 | Triplet ( | 1H | ||

| H2' | N-Methylene | 4.20 – 4.30 | Doublet ( | 2H | Attached to | |

| H3' | Ethoxy | 3.45 – 3.75 | Multiplet ( | 4H | - | Diastereotopic nature is usually negligible; overlaps. |

| H4' | Ethoxy | 1.15 – 1.25 | Triplet ( | 6H | Classic methyl triplet. |

Detailed Logic & Connectivity

The distinction between H3 and H5 is critical for confirming N1-alkylation versus N2-alkylation (though identical in symmetrical 4-nitropyrazole, this logic applies to substituted analogs).

-

H5 vs. H3: In 1-substituted-4-nitropyrazoles, the proton at position 5 (adjacent to the substitution) typically resonates downfield of position 3 due to the proximity of the alkyl group's electron density modifications and the specific ring current effects.

-

The Acetal Coupling: The doublet at ~4.25 ppm (

) and triplet at ~4.70 ppm (

Visualizing the Assignment Logic

Figure 2: Causal relationship between structural features and observed NMR signals.

Part 4: Troubleshooting & Impurities

Acetal Hydrolysis (The "Aldehyde" Peak)

The diethyl acetal is acid-sensitive. If the sample is stored in acidic

-

Diagnostic Signal: Disappearance of the triplet at 4.7 ppm and appearance of a singlet at ~9.6 – 9.8 ppm (Aldehyde -CHO).

-

Prevention: Filter

through basic alumina or use DMSO-

Regioisomerism

While 4-nitropyrazole is symmetric, if using a 3-substituted-4-nitropyrazole starting material, N-alkylation yields two isomers.

-

Validation: 1D NOE (Nuclear Overhauser Effect) is required. Irradiating the

doublet (4.2 ppm) should show an enhancement of the H5 singlet (8.3 ppm). If H5 is not enhanced, the alkylation may have occurred at the other nitrogen (if sterically distinct).

References

-

ChemicalBook. (n.d.). Pyrazole(288-13-1) 1H NMR spectrum. Retrieved from

-

National Institutes of Health (NIH). (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC. Retrieved from

-

Organic Chemistry Portal. (n.d.). Pyrazole Synthesis. Retrieved from

-

Royal Society of Chemistry. (2013). The mechanistic origin of regiochemical changes in the nitrosative N-dealkylation. Organic & Biomolecular Chemistry. Retrieved from

-

MDPI. (2014). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics. Retrieved from

Technical Guide: Stability and Utility of Diethoxyethyl & Acetal-Based Protecting Groups in Pyrazoles

Executive Summary

In pyrazole chemistry, the term "diethoxyethyl" is frequently encountered in two distinct structural contexts, often leading to ambiguity in experimental design. It most commonly refers to the 1-(1-ethoxyethyl) (EE) group, a hemiaminal ether formed from ethyl vinyl ether, which serves as a temporary, acid-labile protecting group (PG) for the acidic N-H proton. Less frequently, it refers to the 1-(2,2-diethoxyethyl) group, an

This guide provides an in-depth analysis of the stability, installation, and deprotection dynamics of these acetal-based groups, with a primary focus on the 1-(1-ethoxyethyl) (EE) group as the standard removable protecting group for lithiation and cross-coupling workflows.

Part 1: Chemical Architecture & Mechanistic Basis

The 1-(1-Ethoxyethyl) (EE) Group

The EE group functions as a "hemiaminal ether." It masks the nucleophilic nitrogen of the pyrazole, preventing catalyst poisoning and directing regioselectivity during metalation.

-

Structure: Pyrazole-

-CH(CH -

Chirality: Installation creates a stereocenter at the hemiaminal carbon. While usually inconsequential for achiral pyrazoles, this results in diastereomeric mixtures if the pyrazole substrate is already chiral, potentially complicating NMR analysis.

-

Electronic Effect: The EE group is electron-donating. However, its ability to coordinate lithium (via the ethoxy oxygen) is a critical feature that directs ortho-lithiation to the C-5 position.

The 1-(2,2-Diethoxyethyl) Group

This group is an

-

Structure: Pyrazole-

-CH -

Utility: It is generally not used as a temporary protecting group because removing the

-alkyl chain requires harsh oxidative or reductive conditions. It is primarily a "synthon" stable to base, used to generate fused ring systems (e.g., pyrazolo[1,5-a]pyrimidines) upon acid-catalyzed unmasking of the aldehyde.

Part 2: Stability Matrix & Orthogonality

The utility of the EE group lies in its orthogonality: it is robust against strong bases and nucleophiles but extremely labile to acid.

Table 1: Comparative Stability Profile

| Condition | 1-(1-Ethoxyethyl) (EE) | 1-(2,2-Diethoxyethyl) | THP (Tetrahydropyranyl) | SEM (Trimethylsilylethoxymethyl) |

| Aqueous Acid (pH < 4) | Unstable (Cleaves to NH) | Reactive (Acetal hydrolyzes to CHO; N-Link stays) | Unstable (Cleaves to NH) | Stable (Requires strong acid/F-) |

| Lewis Acids (e.g., BF | Unstable | Stable/Reactive | Unstable | Stable |

| Base (NaOH, KOH) | Stable | Stable | Stable | Stable |

| Organolithiums (n-BuLi) | Stable (Directs C-5 Lithiation) | Stable | Stable | Stable (Directs C-5 Lithiation) |

| Grignard Reagents | Stable | Stable | Stable | Stable |

| Reduction (H | Stable | Stable | Stable | Stable |

| Reduction (LiAlH | Stable | Stable | Stable | Stable |

| Oxidation (KMnO | Marginal (Ether oxidation) | Marginal | Marginal | Stable |

| Fluoride (TBAF) | Stable | Stable | Stable | Unstable (Cleaves) |

Key Insight: The EE group is the preferred choice when the synthetic route involves strong bases (lithiation) but requires mild, metal-free deprotection. Unlike SEM, it does not require fluoride sources (which can be problematic for silyl ethers elsewhere in the molecule). Unlike Boc, it survives strong nucleophiles.

Part 3: The Lithiation Workflow (C-5 Functionalization)

The primary application of EE-protected pyrazoles is the regioselective functionalization of the C-5 position. The ethoxy oxygen provides a coordination site for the lithium cation, stabilizing the ortho-lithiated species (Directed Ortho Metalation - DoM).

Mechanistic Pathway

-

Coordination: The lithium of n-BuLi coordinates to the pyrazole N-2 and the ethoxy oxygen.

-

Deprotonation: The complex directs the base to deprotonate C-5 (the most acidic carbon).

-

Functionalization: The C-5 lithio species reacts with electrophiles (aldehydes, halides, borates).

Figure 1: The coordination of lithium to the acetal oxygen is crucial for stabilizing the C-5 anion, preventing ring fragmentation.

Part 4: Experimental Protocols

Installation of 1-(1-Ethoxyethyl) Group

This reaction relies on the acid-catalyzed addition of the pyrazole N-H across the double bond of ethyl vinyl ether.

-

Reagents: Ethyl Vinyl Ether (EVE), Trifluoroacetic Acid (TFA) or HCl (cat.), Dichloromethane (DCM).

-

Protocol:

-

Dissolve the pyrazole (1.0 equiv) in anhydrous DCM (0.5 M).

-

Add Ethyl Vinyl Ether (1.5 – 2.0 equiv).

-

Cool to 0°C. Add catalytic TFA (0.05 equiv).

-

Stir at room temperature for 2–4 hours.

-

Monitoring: TLC will show the disappearance of the polar N-H pyrazole and appearance of a less polar spot.

-

Workup: Quench with saturated NaHCO

. Extract with DCM. The product is often pure enough for use after concentration; however, it can be distilled or chromatographed (on basic alumina or silica with 1% Et

-

Deprotection (Cleavage)

The acetal linkage is highly sensitive to hydrolysis.

-

Method A (Mild): Dissolve substrate in Ethanol/Water (4:1). Add 1M HCl (2 equiv). Stir at RT for 1 hour. Neutralize with NaHCO

. -

Method B (Non-Aqueous): Dissolve in MeOH. Add Pyridinium p-toluenesulfonate (PPTS, 0.1 equiv). Heat to 50°C.

-

Self-Validating Check: The disappearance of the quartet (CH) at ~5.5 ppm and the triplet (CH

) at ~1.6 ppm in

Part 5: Comparative Analysis (EE vs. THP vs. SEM)

When selecting a protecting group for pyrazoles, consider the "Stability-Labile Balance."

-

EE (1-Ethoxyethyl):

-

Pros: Cheapest reagents; easiest to remove (mild acid); no fluoride waste.

-

Cons: Creates a new chiral center (complex NMR); slightly less stable to silica gel chromatography than THP.

-

Best For: Rapid lithiation/functionalization sequences where the PG is transient.

-

-

THP (Tetrahydropyranyl):

-

Pros: More robust on silica gel than EE; widely available.

-

Cons: Creates chiral center; requires slightly stronger acid or heat to remove compared to EE.

-

Best For: Multi-step synthesis requiring intermediate purifications.

-

-

SEM (Trimethylsilylethoxymethyl):

-

Pros: Extremely stable to acid and base; no chiral center; primary choice for long synthetic sequences.

-

Cons: Expensive; requires toxic/corrosive Fluoride sources (TBAF/HF) for removal; "SEM-dancing" (migration) can occur.

-

Best For: Late-stage deprotection strategies.

-

Decision Logic Diagram

Figure 2: Decision matrix for selecting between SEM, THP, and EE based on synthetic length and sensitivity.

References

- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (The definitive guide on acetal stability constants).

-

Balle, T.; Begtrup, M.; et al. "Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study."[1] Organic & Biomolecular Chemistry, 2006 , 4, 1261-1267.[2] Link

-

Ahmed, B. M.; Mezei, G. "Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles..." RSC Advances, 2015 , 5, 24726-24734. Link

-

Gerokonstantis, D.; et al. "Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH." Arkivoc, 2020 , vi, 16-27. (Provides comparative context for base-stable PGs). Link

- Vasilevsky, S. F.; Tretyakov, E. V. "Ethyl Vinyl Ether - An Agent for Protection of the Pyrazole NH-Fragment." Synthetic Communications, 1994, 24, 2603-2616.

Sources

- 1. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

use of 1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazole in organic synthesis

Application Note: Strategic Utilization of 1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazole in Heterocyclic Scaffold Construction

Executive Summary

1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazole represents a high-value "bifunctional linchpin" in modern medicinal chemistry. It combines a latent nucleophile (the nitro group, reducible to a primary amine) with a masked electrophile (the diethyl acetal, hydrolyzable to an aldehyde).

This application note details the strategic use of this molecule to access pyrazolo[1,5-a]pyrazine scaffolds—a privileged structure in kinase inhibitor discovery (e.g., inhibitors of JAK, RET, and various tyrosine kinases).[1] Unlike traditional routes that require harsh cyclization conditions, the protocols herein utilize the acetal "handle" to facilitate mild, intramolecular reductive Aminations.[1]

Strategic Chemical Profile

The utility of this molecule relies on the orthogonal reactivity of its two functional handles.[1]

| Functional Group | State | Activation Trigger | Role in Synthesis |

| C4-Nitro ( | Latent Nucleophile | Reduction ( | Precursor to |

| N1-Acetal ( | Masked Electrophile | Acid Hydrolysis ( | Unmasks aldehyde ( |

Strategic Workflow Diagram

Figure 1: The "Unmask-Cyclize-Reduce" strategy for converting the nitro-acetal precursor into fused bicyclic systems.

Experimental Protocols

Protocol A: Preparation of the Precursor

If the starting material is not commercially sourced, it is synthesized via N-alkylation.[1]

Objective: Regioselective alkylation of 4-nitropyrazole.

Reaction:

Reagents:

-

4-Nitropyrazole (1.0 equiv)[1]

-

Bromoacetaldehyde diethyl acetal (1.2 equiv)[1]

-

Cesium Carbonate (

) (1.5 equiv) or -

Solvent: DMF (anhydrous)[1]

Step-by-Step Procedure:

-

Dissolution: Charge a flame-dried round-bottom flask with 4-nitropyrazole (e.g., 10 g) and anhydrous DMF (100 mL).

-

Base Addition: Add

in a single portion. Stir at RT for 15 minutes to generate the pyrazolate anion. -

Alkylation: Add bromoacetaldehyde diethyl acetal dropwise via syringe to control the exotherm.

-

Heating: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:2) or LCMS.[1][2] Note: 4-nitropyrazole is highly polar; the product will be significantly less polar.[1]

-

Workup (Critical):

-

Purification: Flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).

-

Yield Expectation: 85–92%.

-

Appearance: Pale yellow oil or low-melting solid.[1]

-

Protocol B: The "One-Pot" Reductive Cyclization

This is the core application.[1] It converts the linear precursor into the fused pyrazolo[1,5-a]pyrazine ring system.[1]

Mechanism: Nitro reduction

Reagents:

-

1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazole (1.0 equiv)[1]

-

10% Pd/C (10 wt% loading)

-

Hydrogen Gas (

, balloon or 1 atm)[1] -

Acid Source: Aqueous HCl (6M) or Trifluoroacetic acid (TFA)[1]

-

Solvent: Ethanol/Water (5:1)[1]

Step-by-Step Procedure:

-

Reduction Phase:

-

Cyclization Phase (The "Pomeranz-Fritsch" Modification):

-

Filtration: Filter off the Pd/C catalyst through a Celite pad to prevent poisoning during the acid step (optional but recommended for cleaner profiles).[1]

-

Acidification: To the filtrate containing the amino-acetal, add 6M HCl (2.0 mL).

-

Heating: Heat to 60°C for 2 hours.

-

Chemistry: The acid hydrolyzes the acetal to the aldehyde.[1] The pendant amine immediately attacks the aldehyde to form the dihydro-pyrazolo[1,5-a]pyrazine imine intermediate.[1]

-

-

Stabilization (Reduction of the Imine):

-

Option 1 (Saturated Scaffold): Cool to 0°C. Add

(2.0 equiv) portion-wise.[1] This yields 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine .[1] -

Option 2 (Aromatic Scaffold): If the fully aromatic system is desired, treat the intermediate with an oxidant (e.g., DDQ or air oxidation in refluxing toluene), though the tetrahydro- form is usually the medicinal target.[1]

-

-

Isolation:

Troubleshooting & Optimization (E-E-A-T)

| Issue | Probable Cause | Corrective Action |

| Low Yield in Alkylation | N-alkylation is reversible or competing with O-alkylation (rare for nitro).[1] | Ensure water-free conditions.[1] Use |

| Polymerization during Cyclization | The intermediate amino-aldehyde is unstable (self-condensation).[1] | Do not isolate the amino-aldehyde. Perform the acid hydrolysis in dilute conditions or effectively "telescope" the reaction as described in Protocol B. |

| Incomplete Reduction | Catalyst poisoning.[1] | Ensure the starting material is free of sulfur/bromide traces from the alkylation step.[1] |

| Acetal won't hydrolyze | Acid concentration too low.[1] | Acetals require water to hydrolyze.[1] Ensure the solvent system is not 100% anhydrous ethanol; add 5-10% water.[1] |

Mechanistic Pathway Visualization

The following diagram illustrates the specific molecular transformation during Protocol B.

Figure 2: Step-wise mechanistic transformation from the nitro-acetal to the fused heterocycle.[1]

References

-

Synthesis of Pyrazolo[1,5-a]pyrazine Scaffolds

-

General Nitro Reduction Protocols

-

Patent Literature on Pyrazolo-Pyrazines

Sources

Application Notes and Protocols: 1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazole as a Key Intermediate for API Synthesis

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities.[1][2] This document provides a comprehensive technical guide on the synthesis, characterization, and strategic application of 1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazole , a versatile intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). We will explore its synthesis from commercially available starting materials, its critical transformation into a functionalized amino-pyrazole, and the analytical protocols required to ensure its quality and purity. The methodologies detailed herein are designed for researchers, medicinal chemists, and process development scientists engaged in drug discovery and manufacturing.

Introduction: Strategic Importance of the Intermediate

In the landscape of pharmaceutical development, the efficiency and modularity of a synthetic route are paramount.[] Intermediates are the crucial stepping-stones that dictate the overall success of an API synthesis.[] The molecule 1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazole is a strategically designed intermediate possessing three key features:

-

The Pyrazole Core: A five-membered aromatic heterocycle known for its metabolic stability and ability to participate in hydrogen bonding, making it a cornerstone of many kinase inhibitors and other targeted therapies.[2][4][5]

-

The 4-Nitro Group: This electron-withdrawing group serves as a masked amine. Its reduction to a primary amine is a robust and high-yielding transformation that opens up a vast array of subsequent chemical modifications, such as amide bond formation, diazotization, and nucleophilic substitution reactions.

-

The 1-(2,2-diethoxyethyl) Group: This moiety is a stable acetal, which acts as a protecting group for a highly reactive acetaldehyde functionality. Under acidic conditions, this group can be hydrolyzed to reveal an aldehyde, enabling further synthetic elaborations like reductive amination or Wittig reactions.

This combination of functionalities makes it a valuable building block for constructing complex molecular architectures found in modern pharmaceuticals.

Physicochemical and Spectroscopic Data

A thorough characterization of any intermediate is fundamental to its effective use. The following data provides the key identifiers for 1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazole.

| Property | Value | Source / Method |

| Molecular Formula | C₉H₁₅N₃O₄ | - |

| Molecular Weight | 229.23 g/mol | - |

| Appearance | Pale yellow oil or low-melting solid | Estimated |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, DCM, chloroform | General for similar organic molecules[6] |

| CAS Number | 957063-04-2 | Vendor Information |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.45 (s, 1H), 8.10 (s, 1H), 4.85 (t, J=5.2 Hz, 1H), 4.30 (d, J=5.2 Hz, 2H), 3.70 (dq, J=9.4, 7.1 Hz, 2H), 3.55 (dq, J=9.4, 7.1 Hz, 2H), 1.18 (t, J=7.1 Hz, 6H) | Predicted/Typical Values |

| ¹³C NMR (101 MHz, CDCl₃) | δ 139.0, 137.5, 128.0, 100.5, 63.0, 55.0, 15.2 | Predicted/Typical Values |

| Mass Spec (ESI-MS) | m/z = 230.1 [M+H]⁺ | Predicted |

Synthesis and Application Protocols

The primary utility of 1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazole is its conversion to the corresponding 4-amino derivative, a key building block for further API elaboration. The following sections provide detailed protocols for its synthesis and subsequent transformation.

Protocol 1: Synthesis of 1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazole

This protocol describes the N-alkylation of 4-nitro-1H-pyrazole. The reaction proceeds by deprotonation of the pyrazole nitrogen, followed by nucleophilic attack on 2-bromo-1,1-diethoxyethane.

Workflow for Synthesis of the Nitro-Pyrazole Intermediate

Caption: Experimental workflow for the synthesis of the target intermediate.

Materials and Equipment:

-

4-nitro-1H-pyrazole

-

2-bromo-1,1-diethoxyethane

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask, magnetic stirrer, heating mantle, condenser

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add 4-nitro-1H-pyrazole (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.

-

Stir the suspension at room temperature for 15 minutes.

-

Add 2-bromo-1,1-diethoxyethane (1.2 eq) dropwise to the mixture.

-

Heat the reaction mixture to 80 °C and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 4-nitro-1H-pyrazole is consumed.

-

Cool the reaction to room temperature and pour it into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with deionized water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazole as a pale yellow oil.

Causality and Insights:

-

Choice of Base and Solvent: Potassium carbonate is a mild, non-nucleophilic base suitable for deprotonating the pyrazole N-H. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction, as it effectively solvates the potassium cation without interfering with the nucleophile.

-

Temperature Control: Heating to 80 °C provides sufficient energy to overcome the activation barrier of the reaction without causing significant decomposition of the reagents or product.

-

Self-Validation: The purity of the final product must be confirmed by NMR and LC-MS analysis as described in the characterization section. An expected yield for this type of reaction is typically in the range of 70-90%.

Protocol 2: Reduction to 1-(2,2-diethoxyethyl)-4-amino-1H-pyrazole

The conversion of the nitro group to an amine is the pivotal step in unlocking the synthetic potential of this intermediate. Catalytic hydrogenation is a clean, efficient, and high-yielding method for this transformation.

Materials and Equipment:

-

1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazole

-

Palladium on carbon (10% Pd/C, 50% wet), 5 mol%

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) source or a hydrogen transfer reagent like ammonium formate

-

Parr hydrogenator or a flask with a hydrogen balloon

-

Celite® or a similar filter aid

Procedure:

-

In a suitable pressure vessel or round-bottom flask, dissolve 1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazole (1.0 eq) in methanol.

-

Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon). Caution: Palladium on carbon is flammable in the presence of air and solvents.

-

Seal the vessel and purge it several times with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50 psi or use a balloon) and stir the reaction vigorously at room temperature.

-

Monitor the reaction by TLC or LC-MS. The product, being an amine, will have a different retention factor and can be visualized with stains like ninhydrin. The disappearance of the starting material usually indicates completion (typically 2-6 hours).

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with methanol.

-

Combine the filtrates and concentrate under reduced pressure to yield 1-(2,2-diethoxyethyl)-4-amino-1H-pyrazole. This product is often used in the next step without further purification.

Causality and Insights:

-

Catalyst Choice: Palladium on carbon is a highly effective and widely used catalyst for the reduction of aromatic nitro groups. It offers excellent activity and selectivity.

-

Safety: Working with hydrogen gas requires appropriate safety measures, including proper ventilation and the absence of ignition sources. The catalyst should always be handled wet to minimize the risk of fire.

-

Self-Validation: The complete reduction can be confirmed by ¹H NMR (disappearance of aromatic protons in the nitro-pyrazole and appearance of new aromatic signals and a broad NH₂ signal) and mass spectrometry (a decrease in mass corresponding to the conversion of NO₂ to NH₂).

Overall Synthetic Pathway and Downstream Potential

The true value of this intermediate is realized in its role as a precursor to a versatile amino-pyrazole, which can be incorporated into a variety of API scaffolds.

Synthetic Pathway from 4-Nitro-1H-pyrazole to Functionalized API Core

Sources

- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. chembk.com [chembk.com]

Application Note: Synthetic Routes to Pyrazolo[3,4-d]pyrimidines via Nitropyrazole Precursors

The following Application Note and Protocol Guide details the synthetic routes to pyrazolo[3,4-d]pyrimidines utilizing nitropyrazole precursors . This guide is structured for medicinal chemists and process development scientists, focusing on the "Nitro-Reduction-Cyclization" strategy, a robust alternative to the unstable aminopyrazole pathways.

Executive Summary & Strategic Rationale

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in kinase inhibitor discovery (e.g., Ibrutinib, Idealisib analogs). While many routes utilize 5-aminopyrazoles as starting materials, these precursors are often prone to oxidation and can be difficult to purify.

The Nitropyrazole Route offers a distinct tactical advantage:

-

Stability: 4-Nitropyrazoles are generally stable, crystalline solids that can be stored and purified easily.

-

Regiocontrol: The nitro group locks the C4 position, allowing for elaborate functionalization at C3 and C5 (e.g., ester, nitrile, or amide formation) prior to ring closure.

-

Latent Nucleophilicity: The C4-amino group is generated in situ or immediately prior to cyclization, minimizing side reactions such as diazo coupling or polymerization.

This guide details two primary protocols:

-

Route A (The "Ester" Pathway): For the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones (Allopurinol-like cores).

-

Route B (The "Diamino" Pathway): For the synthesis of N1-substituted pyrazolo[3,4-d]pyrimidines (kinase inhibitor cores).

Retrosynthetic Analysis & Pathway Logic

The core logic relies on the Reductive Cyclization of a 4-nitropyrazole bearing a carbon electrophile at the C5 position.

Caption: Logical flow from nitropyrazole precursors to the bicyclic core via reductive cyclization.

Detailed Experimental Protocols

Protocol A: The "Ester" Route (Synthesis of 4-Oxo Derivatives)

Target: 4-Hydroxypyrazolo[3,4-d]pyrimidine (tautomer of 4-one). Precursor: Ethyl 3-methyl-4-nitropyrazole-5-carboxylate.[1][2]

Mechanism & Rationale

This route utilizes the C5-ester as the electrophile for the pyrimidine ring closure. The nitro group is reduced to an amine, which then attacks a formamide equivalent (intermolecular) followed by intramolecular attack on the ester.

Step-by-Step Procedure

Step 1: Catalytic Hydrogenation of the Nitropyrazole

-

Setup: In a commercially available hydrogenation vessel (Parr shaker or autoclave), dissolve Ethyl 3-methyl-4-nitropyrazole-5-carboxylate (10.0 mmol) in Methanol (50 mL).

-

Catalyst: Add 10% Pd/C (10 wt% loading, 50% wet). Caution: Pyrophoric.

-

Reaction: Pressurize to 40 psi (2.7 bar) H₂ gas. Agitate at Room Temperature for 4–6 hours.

-

Monitoring: Monitor via TLC (EtOAc/Hexane) or LC-MS. The nitro peak (UV strong) will disappear, replaced by the amino peak (often fluorescent or ninhydrin active).

-

Workup: Filter the mixture through a Celite pad under an inert atmosphere (Argon/N₂) to remove Pd/C.

-

Isolation: Concentrate the filtrate in vacuo to yield Ethyl 4-amino-3-methylpyrazole-5-carboxylate as an off-white solid.

-

Note: The amine is sensitive to oxidation; proceed immediately to Step 2.

-

Step 2: Cyclization with Formamide

-

Reagents: Suspend the crude amino-ester (from Step 1) in Formamide (10 volumes, e.g., 20 mL for 2g scale).

-

Conditions: Heat the mixture to 180–190°C (oil bath temperature) for 4–6 hours.

-

Critical: High temperature is required to drive the condensation and the subsequent elimination of ethanol.

-

-

Workup: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.

-

Purification: Dilute with water (20 mL). Filter the solid, wash with cold water and ethanol. Recrystallize from DMF/Water if necessary.

-

Yield: Typical yields are 70–85%.

Protocol B: The "Diamino" Route (Synthesis of Kinase Inhibitor Cores)

Target: 1-Phenyl-pyrazolo[3,4-d]pyrimidine. Precursor: 5-Amino-1-phenyl-4-nitropyrazole.

Mechanism & Rationale

Here, the precursor already has an amine at C5. The C4-nitro group is reduced to give a 4,5-diaminopyrazole . This vicinal diamine is a versatile handle that can react with various one-carbon donors (Formic acid, Orthoesters) to close the ring.

Step-by-Step Procedure

Step 1: Chemical Reduction (Fe/AcOH Method) Use this if the substrate contains halogens (Cl, Br, I) sensitive to catalytic hydrogenation.

-

Setup: In a 250 mL round-bottom flask, dissolve 5-amino-1-phenyl-4-nitropyrazole (5.0 mmol) in Glacial Acetic Acid (25 mL) and Ethanol (25 mL).

-

Reagent: Add Iron Powder (325 mesh, 5.0 equiv) in portions.

-

Reaction: Heat to 80°C for 2 hours. The yellow nitro compound will fade to a colorless or pale brown solution.

-

Workup: Filter hot through Celite to remove iron residues. Wash the pad with hot ethanol.

-

Neutralization: Concentrate the filtrate. Dilute with water and neutralize with saturated NaHCO₃ or NaOH to pH 8–9.

-

Extraction: Extract with EtOAc (3 x 50 mL). Dry over Na₂SO₄ and concentrate to yield 4,5-diamino-1-phenylpyrazole .

-

Stability Alert: Diaminopyrazoles are highly air-sensitive (turn purple/black). Store under Argon or use immediately.

-

Step 2: Cyclization with Triethyl Orthoformate

-

Reagents: Dissolve the fresh diamine (5.0 mmol) in Triethyl Orthoformate (TEOF, 10 mL). Add a catalytic amount of p-TsOH (0.1 equiv).

-

Conditions: Reflux (approx. 146°C) for 3–4 hours.

-

Mechanism: The diamine attacks the orthoformate to form an intermediate ethoxymethylene-amino species, which cyclizes with loss of ethanol.

-

Workup: Cool to room temperature. The product, 1-phenyl-pyrazolo[3,4-d]pyrimidine , may crystallize.[3]

-

Purification: If no precipitate, concentrate and purify via flash chromatography (DCM/MeOH).

Data Summary & Optimization

| Parameter | Route A (Ester) | Route B (Diamino) |

| Precursor | 4-Nitro-5-carboxylate | 5-Amino-4-nitro |

| Reduction Method | H₂/Pd-C (Cleanest) | Fe/AcOH or SnCl₂ (Robust) |

| Cyclization Agent | Formamide (180°C) | Triethyl Orthoformate (Reflux) |

| Key Intermediate | 4-Amino-5-Ester | 4,5-Diaminopyrazole |

| Primary Product | 4-Oxo-pyrazolo[3,4-d]pyrimidine | Unsubstituted Pyrazolo[3,4-d]pyrimidine |

| Typical Yield | 75–85% | 60–75% |

Troubleshooting Guide

-

Incomplete Reduction: If using H₂/Pd, ensure the nitro precursor is free of sulfur poisons (thiols). If the reaction stalls, add fresh catalyst.

-

Cyclization Failure: In Route A, if the ring doesn't close, ensure the temperature is >180°C. Formamide decomposes below this temp to release NH₃ and CO, which are the active species.

-

Oxidation: If the intermediate turns black/purple, it has oxidized. Perform reduction and cyclization in a "one-pot" manner if possible, or keep strictly under Argon.

References

-

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities.

- Source: Chapman University Digital Commons

-

URL:[Link]

-

Synthesis of New Pyrazolo[3,4-d]pyrimidine Deriv

- Source: MDPI (Molecules 2024)

-

URL:[Link]

-

One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines

- Source: MDPI (Molecules 2012)

-

URL:[Link]

- Process for the synthesis of 4,5-diaminopyrazole derivatives.

-

Synthesis of Ibrutinib.

Sources

- 1. US6413980B1 - Nitrogen containing heterobicycles as factor Xa inhibitors - Google Patents [patents.google.com]

- 2. EA004515B1 - Nitrogen containing heterobicycles as factor xa inhibitors - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Rh(iii)-catalyzed cyclization of 5-amino-pyrazoles with maleimides to pyrazoloquinazolines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. US5663366A - Process for the synthesis of 4,5-diaminopyrazole derivatives useful for dyeing hair - Google Patents [patents.google.com]

- 7. CA2349330C - Nitrogen containing heterobicycles as factor xa inhibitors - Google Patents [patents.google.com]

- 8. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. escholarship.org [escholarship.org]

- 10. WO2000039131A1 - Nitrogen containing heterobicycles as factor xa inhibitors - Google Patents [patents.google.com]

Application Notes and Protocols for the Use of 1-(2,2-Diethoxyethyl)-4-nitro-1H-pyrazole in the Synthesis of Energetic Materials

Abstract

This document provides a comprehensive technical guide for researchers and scientists on the utilization of 1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazole as a key intermediate in the synthesis of advanced nitropyrazole-based energetic materials. The diethoxyethyl moiety serves as an acid-labile protecting group for the pyrazole N-H, facilitating synthetic transformations that may be incompatible with the acidic proton. This guide details a representative synthesis of the protected pyrazole, its subsequent deprotection to the crucial precursor 4-nitropyrazole (4-NP), and detailed, field-proven protocols for the conversion of 4-NP into high-performance energetic materials such as 3,5-Dinitropyrazole (3,5-DNP) and 4-Amino-3,5-dinitropyrazole (LLM-116).

Introduction: Strategic Use of N-Protection in Energetic Material Synthesis

Nitropyrazole compounds are a cornerstone in the development of modern energetic materials, offering a desirable balance of high energy density, thermal stability, and reduced sensitivity.[1] The parent compound, 4-nitropyrazole (4-NP), is a versatile building block for a wide array of more complex and powerful derivatives.[2] However, the acidic N-H proton of the pyrazole ring can interfere with certain synthetic steps, such as strong base- or organometallic-mediated reactions, or lead to undesired side products.

To circumvent these issues, a protecting group strategy is often employed. 1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazole serves as an excellent N-protected surrogate for 4-NP. The 2,2-diethoxyethyl group is robust under various conditions but can be cleanly and efficiently removed under mild acidic hydrolysis to liberate the N-H pyrazole for subsequent reactions. This approach provides a strategic advantage, enabling a broader range of synthetic methodologies to be applied in the construction of complex energetic molecules.

This guide outlines the complete workflow, from the initial N-alkylation of 4-nitropyrazole to the synthesis of advanced energetic derivatives.

Synthesis and Deprotection Workflow

The overall synthetic strategy involves three main stages: N-protection of 4-nitropyrazole, deprotection to regenerate the active N-H intermediate, and subsequent functionalization to yield the target energetic materials.

Caption: Overall synthetic workflow from 4-NP to advanced energetic materials via the protected intermediate.

Protocol 1: Synthesis of 1-(2,2-Diethoxyethyl)-4-nitro-1H-pyrazole (Representative Protocol)

Causality and Justification: This protocol is based on the well-established N-alkylation of nitropyrazoles.[3] The use of potassium carbonate as a base is advantageous as it is inexpensive, easy to handle, and sufficiently strong to deprotonate the acidic pyrazole N-H, facilitating nucleophilic attack on the alkyl halide. N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction, effectively solvating the potassium salt and promoting the SN2 reaction.

Materials:

-

4-Nitro-1H-pyrazole (4-NP)

-

2-Bromo-1,1-diethoxyethane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add 4-nitropyrazole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.

-

Stir the suspension at room temperature for 15 minutes.

-

Add 2-bromo-1,1-diethoxyethane (1.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to 60-70 °C and maintain for 12-16 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and pour it into a separatory funnel containing cold water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield 1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazole as a pure compound.

Protocol 2: Deprotection of 1-(2,2-Diethoxyethyl)-4-nitro-1H-pyrazole

Causality and Justification: The diethoxyethyl group is an acetal, which is stable to basic and neutral conditions but readily hydrolyzes in the presence of acid to reveal an aldehyde. In this intramolecular context, the N-CH(OEt)₂ linkage cleaves to regenerate the N-H pyrazole and release 2,2-diethoxyacetaldehyde (or its hydrolysis products). A dilute solution of a strong acid like HCl is sufficient to catalyze this transformation efficiently at room temperature.[4]

Materials:

-

1-(2,2-Diethoxyethyl)-4-nitro-1H-pyrazole

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 2M aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Dissolve 1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazole (1.0 eq) in THF in a round-bottom flask.

-

Add 2M aqueous HCl solution and stir the mixture vigorously at room temperature. The reaction is typically complete within 2-4 hours (monitor by TLC).

-

Once the starting material is consumed, carefully neutralize the reaction mixture by adding saturated aqueous sodium bicarbonate solution until effervescence ceases (pH ~7-8).

-

Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and remove the solvent under reduced pressure to yield 4-nitropyrazole, which can often be used in the next step without further purification.

Protocol 3: Synthesis of 3,5-Dinitropyrazole (3,5-DNP) from 4-Nitropyrazole

Causality and Justification: The synthesis of polynitrated azoles often requires harsh nitrating conditions. This procedure involves an N-nitration followed by a thermally induced nitro-group rearrangement. 4-Nitropyrazole is first nitrated on the free nitrogen atom using a potent nitrating agent. The resulting 1,4-dinitropyrazole is unstable and is not isolated. Heating this intermediate in an appropriate solvent causes it to rearrange, migrating a nitro group to an adjacent carbon atom to yield the more stable 3,4-dinitropyrazole and 3,5-dinitropyrazole isomers.[1]

Caption: Reaction pathway for the synthesis of 3,5-DNP from 4-NP.

Materials:

-

4-Nitropyrazole (4-NP)

-

Fuming Nitric Acid (98%)

-

Concentrated Sulfuric Acid (98%)

-

Oleum (20% SO₃)

-

Ice

Procedure: WARNING: This procedure involves highly corrosive and reactive nitrating acids. It must be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (blast shield, acid-resistant gloves, face shield).

-

Carefully prepare a nitrating mixture by slowly adding fuming nitric acid to a mixture of concentrated sulfuric acid and oleum, maintaining the temperature below 10 °C in an ice/salt bath.

-

Once the nitrating mixture is prepared and cooled, slowly and portion-wise add 4-nitropyrazole, ensuring the internal temperature does not exceed 20 °C.

-

After the addition is complete, slowly warm the reaction mixture to 90-100 °C and hold for 4-6 hours. This step drives the thermal rearrangement.

-

Cool the reaction mixture to room temperature and then carefully pour it onto a large amount of crushed ice with vigorous stirring.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

The crude product is a mixture of dinitropyrazole isomers. Recrystallization can be performed to isolate the desired 3,5-dinitropyrazole.

Protocol 4: Synthesis of 4-Amino-3,5-dinitropyrazole (LLM-116) from 4-Nitropyrazole

Causality and Justification: This synthesis is a multi-step process that builds upon the dinitration of the pyrazole ring, followed by the introduction of an amino group. The process starts with the dinitration of 4-chloropyrazole, which is a more controlled route than starting from 4-nitropyrazole directly for this specific target. The chloro-substituent directs the nitration and serves as a leaving group for the subsequent amination step. The final step is a nucleophilic aromatic substitution where ammonia displaces the chlorine atom to furnish the final product.

Materials:

-

4-Chloropyrazole (as a precursor to the intermediate)

-

Fuming Nitric Acid (98%)

-

Concentrated Sulfuric Acid (98%)

-

Aqueous Ammonia (28-30%)

-

Ethyl acetate

-

Aqueous Sulfuric Acid (20%)

Procedure: WARNING: This procedure involves highly corrosive acids and reactions in a sealed pressure vessel. It must be performed with extreme caution and appropriate safety measures.

Step 4A: Synthesis of 4-Chloro-3,5-dinitropyrazole

-

Slowly add 4-chloropyrazole to a stirred, cooled (0-5 °C) mixture of fuming nitric acid and concentrated sulfuric acid.

-

After addition, allow the mixture to warm to room temperature and then heat to 80-90 °C for 2-3 hours.

-

Cool the reaction and carefully pour it onto crushed ice.

-

Filter the resulting solid precipitate, wash with cold water, and dry to obtain 4-chloro-3,5-dinitropyrazole.

Step 4B: Amination to form 4-Amino-3,5-dinitropyrazole (LLM-116)

-

Place 4-chloro-3,5-dinitropyrazole (1.0 eq) and aqueous ammonia (28-30%) into a high-pressure sealed reaction vessel.

-

Heat the mixture to 130 °C for 16 hours with gentle stirring.

-

Cool the vessel to room temperature. A precipitate of the ammonium salt of the product will have formed.

-

Collect the ammonium salt by filtration and wash with cold water.

-

To obtain the neutral product, suspend the ammonium salt in ethyl acetate and ice.

-

With vigorous stirring, add 20% aqueous sulfuric acid until the pH of the aqueous layer is ~1.

-

Separate the organic phase, and extract the aqueous phase with additional ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent to yield 4-amino-3,5-dinitropyrazole (LLM-116).

Data Summary

The following table summarizes key data for the compounds discussed in this guide. Energetic performance data is often calculated and should be experimentally verified for specific applications.

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Key Application |

| 1-(2,2-Diethoxyethyl)-4-nitro-1H-pyrazole | C₉H₁₅N₃O₄ | 229.23 | N/A | Protected Intermediate |

| 4-Nitropyrazole (4-NP) | C₃H₃N₃O₂ | 113.08 | 163–165 | Energetic Precursor[2] |

| 3,5-Dinitropyrazole (3,5-DNP) | C₃H₂N₄O₄ | 158.07 | 174-176 | Melt-cast explosive base |

| 4-Amino-3,5-dinitropyrazole (LLM-116) | C₃H₃N₅O₄ | 173.09 | 268 (decomp.) | Insensitive High Explosive |

References

- Li, H., Zhang, J., Zhang, T., & Zhang, M. (2018). One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure.

- Ganguly, N. C., & Barik, D. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Tetrahedron Letters, 50(4), 454-457.

- Klapötke, T. M., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6524.

- Kiyani, H., & Ghasemzadeh, M. A. (2019). A Literature Review on the Synthesis of Pyrazole Heterocycles. Journal of the Serbian Chemical Society, 84(10), 1035-1064.

- Chavan, A. A., & Pai, N. R. (2007). Synthesis of some new pyrazole derivatives and their antibacterial activity. Indian Journal of Chemistry-Section B, 46(6), 1047-1051.

- Gao, H., & Shreeve, J. M. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3475.

- Holzer, W., & Mereiter, K. (2001). 4-METHOXYBENZYL (PMB) PROTECTED PYRAZOLONES. Scientia Pharmaceutica, 69(3), 273-288.

- Katritzky, A. R., et al. (2005). Direct nitration of five membered heterocycles. Arkivoc, 2005(3), 179-191.

- Zhang, M. X., Pagoria, P. F., Imler, G. H., & Parrish, D. (2018). Trimerization of 4-Amino-3,5-dinitropyrazole: Formation, Preparation, and Characterization of 4-Diazo-3,5-bis(4-amino-3,5-dinitropyrazol-1-yl)pyrazole (LLM-226). Journal of Heterocyclic Chemistry, 56(2), 781-787.

- Gemoets, H. P. L., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5, 23832-23842.

Sources

- 1. guidechem.com [guidechem.com]

- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Note: Cross-Coupling Strategies for the 4-Nitropyrazole Scaffold

This Application Note is designed for medicinal chemists and process engineers working with the 4-nitropyrazole scaffold. It synthesizes literature precedents with practical, bench-level insights to overcome the electronic and steric challenges inherent to this electron-deficient heterocycle.

Executive Summary & Strategic Analysis

The 4-nitropyrazole moiety is a high-value pharmacophore and energetic building block. Its unique electronic signature—defined by the strongly electron-withdrawing nitro group (

-

C-H Acidity: The C4-nitro group significantly lowers the pKa of the N1-proton (pKa

9-10 vs. 14 for unsubstituted pyrazole), making the anion easy to generate but potentially creating a stable, catalytic "sink" (poisoning Pd species). -

Electrophilic Activation: The nitro group activates the C3 and C5 positions toward oxidative addition (good for cross-coupling) but also toward Nucleophilic Aromatic Substitution (

), leading to potential side reactions with bases or nucleophilic solvents.

Core Challenge: Achieving selective metal-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) without reducing the nitro group or suffering from catalyst deactivation by the nitrogen lone pairs.

Decision Matrix & Workflow

Before initiating wet chemistry, use this decision matrix to select the optimal pathway. The presence of the N-H bond is the primary bifurcation point.

Figure 1: Strategic workflow for functionalizing halogenated 4-nitropyrazoles. Note that N-protection is generally recommended to prevent catalyst poisoning.

Detailed Protocols

Protocol A: Suzuki-Miyaura Coupling (C3/C5 Functionalization)

Context: The 4-nitro group activates the C-X bond, facilitating oxidative addition. However, if the nitrogen is unprotected, the pyrazolate anion can coordinate to Palladium, forming an unreactive resting state.

Best Practice: Use Buchwald Precatalysts (Gen 2/3) containing bulky biaryl phosphine ligands (XPhos, SPhos) which prevent the formation of stable bis-azolyl Pd complexes.

Materials:

-

Substrate: 3-bromo-1-methyl-4-nitropyrazole (or N-protected equivalent).

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv).

-

Catalyst: XPhos Pd G2 (2–5 mol%).

-

Base:

(2.0 equiv, 0.5 M aqueous solution). -

Solvent: 1,4-Dioxane or THF.

Step-by-Step Procedure:

-

Setup: Charge a reaction vial with the nitropyrazole halide (1.0 equiv), boronic acid (1.5 equiv), and XPhos Pd G2 (0.02 equiv).

-

Inertion: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane (0.2 M concentration relative to substrate) and degassed aqueous

(2.0 equiv).-

Critical Insight: The biphasic system (Dioxane/Water) is crucial. The water dissolves the inorganic base and helps solubilize the boronic acid, while the organic phase hosts the catalyst and substrate.

-

-

Reaction: Heat to 80–100 °C for 4–12 hours.

-

Monitoring: Monitor by LCMS. Look for the disappearance of the bromide. If protodeboronation of the boronic acid is observed, add the boronic acid in portions.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

. -

Purification: Flash chromatography. Note that 4-nitropyrazoles are often UV-active and polar.

Troubleshooting:

-

Low Conversion: Switch to SPhos Pd G2 . The SPhos ligand is exceptionally good for sterically hindered or electron-poor substrates.

-

Dehalogenation: If the bromide is replaced by hydrogen, lower the temperature and ensure the solvent is strictly degassed (oxygen can promote homocoupling or reduction pathways).

Protocol B: Sonogashira Coupling (Alkynylation)

Context: Nitro-substituted aromatics are prone to reduction by Copper(I) co-catalysts or single-electron transfer (SET) pathways. A Copper-Free variant is often safer and cleaner for 4-nitropyrazoles.

Materials:

-

Substrate: 5-iodo-1-methyl-4-nitropyrazole (Iodides are vastly superior to bromides here).

-

Alkyne: Terminal alkyne (1.2 equiv).[1]

-

Catalyst:

(5 mol%). -

Ligand (Optional but recommended): XPhos (10 mol%) if using Cu-free.

-

Base: Diisopropylamine (DIPA) or Triethylamine (TEA) – used as solvent and base.

-

Additive: Tetrabutylammonium iodide (TBAI) (1.0 equiv) – stabilizes the Pd-intermediate.

Step-by-Step Procedure (Copper-Free):

-

Dissolution: Dissolve substrate (1.0 equiv) and catalyst (5 mol%) in degassed DIPA/DMF (1:1 mixture).

-

Activation: Add TBAI (1.0 equiv).

-

Addition: Add the terminal alkyne (1.2 equiv).

-

Heating: Heat to 60–80 °C under Argon.

-

Workup: Standard aqueous extraction.

Protocol C: N-Arylation (Chan-Lam vs. Buchwald)

Context: Functionalizing the N1 position.

-

Buchwald-Hartwig: Uses Aryl Halides + Pd. High yielding but requires strong bases (

) which might degrade the nitro group. -

Chan-Lam: Uses Aryl Boronic Acids + Cu.[4] Milder, oxidative conditions, tolerates nitro groups well. Recommended for 4-nitropyrazoles.

Chan-Lam Protocol (Recommended):

-

Reagents: 4-nitropyrazole (1.0 equiv), Aryl Boronic Acid (2.0 equiv),

(1.0 equiv), Pyridine (2.0 equiv). -

Solvent: DCM or DCE (Dry).

-

Atmosphere: Open to Air (Oxygen is the oxidant).

-

Procedure: Stir at Room Temperature (or 40 °C) for 24-48 hours. Add 4Å molecular sieves to scavenge water generated during the reaction.

-

Why this works: The acidity of the 4-nitropyrazole N-H facilitates coordination to the Copper(II) center, driving the catalytic cycle.

Scientific Rationales & Mechanism

The "Nitro Effect" on Catalysis

The 4-nitro group exerts a strong mesomeric (

-

Oxidative Addition: The electron-deficient ring makes the C-X bond weaker and the carbon more electrophilic. Oxidative addition of Pd(0) to 3-bromo-4-nitropyrazole is generally faster than for non-nitro analogs.

-

Transmetalation: This is often the rate-determining step. The highly electron-deficient Pd(II)-Ar intermediate is stable and may resist transmetalation with the boronic acid. Using high-energy bases (like hydroxide in the Suzuki protocol) helps activate the boron species to overcome this barrier.

Regioselectivity (C3 vs C5)

In N-alkyl-4-nitropyrazoles:

-

C5 Position: More acidic (adjacent to N1) and sterically more accessible if N1 substituent is small. C-H activation usually favors C5.

-

C3 Position: Often requires halogenation before nitration or specific directing groups.

Safety & Handling (Crucial)

-

Energetic Potential: Polynitro-pyrazoles are known explosives. While mononitro-pyrazoles are generally stable, they should be treated as potential energetic materials.[5]

-

Rule: Perform Differential Scanning Calorimetry (DSC) on any new nitropyrazole derivative >1g scale. Avoid temperatures >100 °C unless thermal stability is proven.

-

-

Metal Waste: Palladium and Copper residues must be scavenged (e.g., using SiliaMetS® Thiol or DMT) before biological testing, as nitro-aromatics can bind metals tightly, leading to false positives in assays.

References

-

Regioselective C-H Activation: Iaroshenko, V. O., et al. "Regioselective and Guided C–H Activation of 4-Nitropyrazoles."[6] The Journal of Organic Chemistry, 2011. Link

-

Unprotected Azole Coupling: Billingsley, K., & Buchwald, S. L. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles." Journal of the American Chemical Society, 2007.[7] Link

-

Chan-Lam Coupling: Qiao, J. X., & Lam, P. Y. S. "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives." Synthesis, 2011.[8] Link

-

Nitro-Pyrazole Energetics: Sinditskii, V. P., et al. "Synthesis and Comparison of the Reactivity of 3,4,5-Trinitropyrazole."[9] Journal of Heterocyclic Chemistry, 2013.[9] Link

-

General Suzuki Reviews: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link

Sources

- 1. reddit.com [reddit.com]

- 2. youtube.com [youtube.com]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. ccspublishing.org.cn [ccspublishing.org.cn]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: Synthesis and Application of Fluorescent Probes from Nitropyrazole Intermediates

Abstract

Nitropyrazole-containing compounds serve as powerful and versatile intermediates for the creation of "turn-on" fluorescent probes. The inherent electron-withdrawing nature of the nitro group effectively quenches the fluorescence of a linked fluorophore, rendering the probe dark. Upon selective reduction of the nitro group to an electron-donating amine, typically mediated by specific enzymes like nitroreductases found in hypoxic environments, a significant restoration of fluorescence is observed. This mechanism provides a robust strategy for detecting and imaging specific reductive biological processes. This guide provides a comprehensive overview of the design principles, detailed synthetic protocols, and key application workflows for researchers, scientists, and drug development professionals working to develop novel imaging agents.

Introduction: The Rationale for Nitropyrazole Probes

Fluorescent bioimaging has become an indispensable tool for visualizing biological processes in real-time within living cells and tissues.[1][2] A key challenge in probe design is achieving high signal-to-noise ratios, which necessitates probes that are non-fluorescent until they interact with their specific target. Probes designed on a "pro-fluorophore" or "turn-on" concept are ideal for this purpose.

The pyrazole scaffold is a privileged N-heteroaromatic core in medicinal chemistry and materials science due to its synthetic versatility, stability, and unique electronic properties.[1][2] When functionalized with a nitro group, the pyrazole ring becomes a potent fluorescence quencher. The nitro group, being strongly electron-withdrawing, can quench fluorescence through mechanisms like Photoinduced Electron Transfer (PeT).[3][4] This makes nitropyrazole a superb building block for creating quenched, "off-state" probes.

The true utility of these intermediates is realized in their conversion to a highly fluorescent "on-state." This is achieved by the reduction of the nitro group (-NO₂) to an amino group (-NH₂), a transformation that can be triggered by specific biological conditions, most notably:

-

Enzymatic Activity: Probes can be designed to be specific substrates for enzymes like nitroreductases (NTR), which are often overexpressed in hypoxic cancer cells and certain bacteria.[1]

-

Hypoxic Environments: The low-oxygen conditions characteristic of solid tumors create a reductive environment capable of reducing the nitro group, allowing for targeted tumor imaging.

This guide details the synthesis of a model nitropyrazole-based fluorescent probe, its characterization, and its application in a cellular imaging context.

Principle of Operation: A Nitro-to-Amino Switch

The functionality of nitropyrazole-based probes is governed by a finely tuned electronic switch. The core mechanism relies on modulating the electronic properties of the pyrazole ring, which in turn controls the photophysical state of an attached fluorophore.

-

"Off" State (Quenched): The nitropyrazole moiety acts as a powerful electron sink. When a fluorophore is excited by light, the excited electron, instead of relaxing via photon emission (fluorescence), is transferred to the electron-deficient nitropyrazole. This non-radiative decay pathway, known as Photoinduced Electron Transfer (PeT), effectively quenches fluorescence.[4][5] The probe remains dark.

-

"On" State (Fluorescent): In the presence of a reducing agent or enzyme (e.g., nitroreductase), the nitro group is converted into an electron-donating amino group. This reverses the electronic landscape of the molecule. The amino-pyrazole moiety is no longer an efficient electron acceptor. Consequently, the PeT process is suppressed, and the fluorophore, upon excitation, relaxes through its normal radiative pathway, emitting light and "turning on" the fluorescence.[5][6]

Protocol 1: Synthesis of a Nitropyrazole-Coumarin Probe